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Compound of Interest

Compound Name: Copperoxalate

Cat. No.: B3427361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic functions of

copper (II) oxalate (CuC₂O₄), a compound of interest in various fields including catalysis,

materials science, and as a precursor for copper-based nanomaterials. This document collates

available quantitative data, details experimental methodologies for their determination, and

presents logical relationships through diagrams to facilitate a deeper understanding for

researchers and professionals in drug development and related scientific disciplines.

Thermodynamic Data of Copper (II) Oxalate
The thermodynamic properties of copper (II) oxalate are crucial for understanding its stability,

reactivity, and behavior in different chemical environments. The following tables summarize the

key thermodynamic functions reported in the literature. It is important to note that some

discrepancies exist between values obtained by different experimental methods.

Table 1: Standard Molar Thermodynamic Functions of
Solid Copper (II) Oxalate at 298.15 K
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Thermodynami
c Function

Symbol Value
Method of
Determination

Source

Standard Molar

Enthalpy of

Formation

ΔfH° -718.3 kJ/mol

From DSC of

thermal

decomposition in

oxygen

[1]

-751 kJ/mol
Published value

cited in[1]
[1]

Standard Molar

Entropy
S°

Not explicitly

found in search

results

- -

Standard Molar

Gibbs Free

Energy of

Formation

ΔGf°

Not explicitly

found in search

results

- -

Molar Heat

Capacity
Cp

Not explicitly

found in search

results

- -

Note: The standard Gibbs free energy of formation (ΔGf°) can be calculated using the equation

ΔGf° = ΔfH° - TΔSf°, where ΔSf° is the standard entropy of formation. However, without a value

for the standard molar entropy (S°) of CuC₂O₄ and the standard entropies of its constituent

elements in their reference states, ΔSf° cannot be readily calculated.

Table 2: Enthalpy of Decomposition of Copper (II)
Oxalate
The enthalpy of decomposition (ΔrH°) of copper (II) oxalate is highly dependent on the

atmospheric conditions under which the decomposition occurs.
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Atmosphere
Decompositio
n Products

ΔrH°
Method of
Determination

Source

Nitrogen Cu(s) + 2CO₂(g) -9 ± 2 kJ/mol

Differential

Scanning

Calorimetry

(DSC)

[2]

Air/Oxygen
CuO(s) + CO(g)

+ CO₂(g)
-134 ± 5 kJ/mol

Differential

Scanning

Calorimetry

(DSC)

[2]

Argon Cu(s) + 2CO₂(g) Broad endotherm

Differential

Scanning

Calorimetry

(DSC)

[1]

Experimental Protocols
The determination of the thermodynamic functions of copper (II) oxalate relies on precise

experimental techniques. The following sections detail the methodologies for the key

experiments cited.

Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) for Thermal
Decomposition Studies
This method is employed to study the thermal stability and energetics of the decomposition of

copper (II) oxalate.

Objective: To determine the enthalpy of decomposition and the temperature range of

decomposition of copper (II) oxalate under various atmospheres.

Materials:

Copper (II) oxalate powder (anhydrous)
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High-purity nitrogen, air, and argon gas

DSC/TGA instrument (e.g., Perkin-Elmer 7-Series or similar)

Aluminum or platinum pans

Indium and zinc standards for calibration

Procedure:

Instrument Calibration:

Temperature calibration is performed using the melting points of indium (156.6 °C) and

zinc (419.5 °C).

Heat flow calibration is conducted using the enthalpy of fusion of indium (28.45 J/g).

Calibrations are typically performed under an inert atmosphere (e.g., argon or nitrogen).

Sample Preparation:

A small, accurately weighed sample of anhydrous copper (II) oxalate (typically 5-10 mg) is

placed in a DSC/TGA pan.

Experimental Run:

The sample is placed in the instrument's furnace.

The desired atmosphere (nitrogen, air, or argon) is purged through the sample chamber at

a controlled flow rate (e.g., 20-50 mL/min).

A temperature program is initiated, typically heating the sample from ambient temperature

to a final temperature above the decomposition point (e.g., 25 °C to 400 °C) at a constant

heating rate (e.g., 10 °C/min).

The heat flow to or from the sample (DSC) and the change in sample mass (TGA) are

recorded as a function of temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

The DSC curve is analyzed to identify endothermic or exothermic peaks corresponding to

thermal events.

The enthalpy of decomposition (ΔrH°) is calculated by integrating the area under the

decomposition peak.

The TGA curve is used to determine the temperature range of decomposition and to verify

the stoichiometry of the decomposition reaction by observing the mass loss.

Potentiometric Titration for Determination of Solubility
Product
This electrochemical method is used to determine the solubility product constant (Ksp) of

copper (II) oxalate at various temperatures, from which thermodynamic functions like the

enthalpy and entropy of formation can be derived.

Objective: To determine the solubility product of copper (II) oxalate and subsequently calculate

the standard enthalpy and entropy of the dissolution process.

Materials:

Standard solution of a copper (II) salt (e.g., Cu(NO₃)₂)

Standard solution of an oxalate salt (e.g., Na₂C₂O₄)

High-purity water

Copper wire electrode (indicator electrode)

Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)

High-impedance potentiometer or pH/mV meter

Constant temperature bath

Magnetic stirrer and stir bar
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Procedure:

Cell Setup:

A known volume of the standard copper (II) salt solution is placed in a thermostated

titration vessel.

The copper wire indicator electrode and the reference electrode are immersed in the

solution.

The electrodes are connected to the potentiometer.

Titration:

The solution is stirred continuously.

The standard oxalate solution is added to the copper (II) solution in small, known

increments from a burette.

After each addition, the solution is allowed to equilibrate, and the cell potential (E) is

recorded.

The titration is continued past the equivalence point, where copper (II) oxalate

precipitation is complete.

Data Analysis:

A titration curve is constructed by plotting the cell potential (E) versus the volume of titrant

added.

The equivalence point is determined from the inflection point of the titration curve (or from

the maximum of the first derivative plot, ΔE/ΔV vs. V).

The concentration of Cu²⁺ ions at various points on the titration curve can be calculated

using the Nernst equation.

The solubility product (Ksp = [Cu²⁺][C₂O₄²⁻]) is calculated at each point.
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Temperature Dependence:

The experiment is repeated at several different temperatures.

A van't Hoff plot (ln(Ksp) vs. 1/T) is constructed.

The standard enthalpy of dissolution (ΔH°_sol) is determined from the slope of the van't

Hoff plot (-ΔH°_sol/R), and the standard entropy of dissolution (ΔS°_sol) is determined

from the y-intercept (ΔS°_sol/R).

Visualizations
The following diagrams illustrate the experimental workflow for the determination of

thermodynamic properties of copper (II) oxalate and the relationship between its thermal

decomposition pathways.
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Figure 1: Experimental workflow for determining thermodynamic properties of copper (II)
oxalate.
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Figure 2: Thermal decomposition pathways of copper (II) oxalate under different atmospheres.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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